molecular formula C13H16O B14092141 1-Heptyn-3-ol, 1-phenyl- CAS No. 72206-40-7

1-Heptyn-3-ol, 1-phenyl-

Cat. No.: B14092141
CAS No.: 72206-40-7
M. Wt: 188.26 g/mol
InChI Key: XAHDRXXKLCEOAC-UHFFFAOYSA-N
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Description

Definition and Structural Attributes of 1-Heptyn-3-ol, 1-phenyl- within the Alkynol Class

1-Heptyn-3-ol, 1-phenyl- is a member of the alkynol class of organic compounds, more specifically categorized as a propargylic alcohol. Its structure is characterized by a seven-carbon heptyl chain with a carbon-carbon triple bond (an alkyne) starting at the first carbon and a hydroxyl group (-OH) located on the third carbon. A phenyl group (C₆H₅) is attached to the first carbon of the heptyne chain. The systematic name indicates that the parent chain is a heptyne, the alkyne is at position 1, the alcohol is at position 3, and a phenyl substituent is at position 1.

The key structural features are the terminal phenyl-substituted alkyne and the secondary alcohol. The carbon atom bearing the hydroxyl group (C3) is a chiral center, meaning 1-Heptyn-3-ol, 1-phenyl- can exist as a pair of enantiomers. The presence of both the alkyne and the alcohol functionalities within the same molecule renders it a bifunctional synthon, capable of undergoing a diverse range of chemical transformations.

Physicochemical Properties of 1-Heptyn-3-ol, 1-phenyl-

PropertyValueSource
CAS Number 72206-40-7 molcore.comchem960.com
Molecular Formula C₁₃H₁₆O molcore.com
Molecular Weight 188.27 g/mol molcore.com

Specific experimental data regarding the boiling point, density, and other physical properties of 1-Heptyn-3-ol, 1-phenyl- are not widely available in the public domain. However, the properties can be estimated based on related structures and computational models. For comparison, the related saturated compound, 1-phenyl-3-heptanol, has a molecular weight of 192.30 g/mol . nih.gov

Strategic Importance of Alkynols as Versatile Synthetic Intermediates in Organic Chemistry

Alkynols, and particularly propargylic alcohols, are recognized as highly valuable and versatile intermediates in organic synthesis due to the presence of two reactive functional groups: the alkyne and the hydroxyl group. scispace.com This bifunctionality allows for a wide array of chemical manipulations, making them powerful building blocks for the synthesis of complex molecules.

The strategic importance of alkynols stems from their ability to participate in numerous transformations:

Nucleophilic and Electrophilic Reactions: The hydroxyl group can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions. The alkyne can act as a nucleophile (as an acetylide) or as an electrophile, especially when activated by a metal catalyst. 7universum.com

Cyclization Reactions: The dual functionality of alkynols makes them ideal substrates for a variety of cyclization reactions, leading to the formation of carbocyclic and heterocyclic systems. scispace.com

Rearrangement Reactions: Propargylic alcohols can undergo several named rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements, to yield α,β-unsaturated carbonyl compounds.

Addition Reactions: The carbon-carbon triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroarylation, to introduce new functional groups and build molecular complexity. scispace.comntnu.no

Coupling Reactions: The terminal alkyne can participate in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. ontosight.ai

The versatility of these compounds has made them crucial in the synthesis of natural products, pharmaceuticals, and advanced materials. chemimpex.com The ability to construct intricate molecular architectures from relatively simple and accessible alkynol precursors is a cornerstone of modern synthetic strategy.

Historical Context and Evolution of Academic Research on Phenyl-Substituted Alkynols

The study of alkynols dates back to the early 20th century with the pioneering work of Favorsky, who described the base-catalyzed addition of acetylenes to carbonyl compounds. 7universum.com This fundamental reaction, known as the Favorsky reaction, provided the first general method for the synthesis of propargylic alcohols and laid the groundwork for future research in this area.

Initially, research focused on the fundamental reactivity of these compounds. The introduction of a phenyl group adjacent to the alkyne, creating phenyl-substituted alkynols, added a new dimension to their chemistry. The phenyl group can influence the reactivity of the molecule through electronic and steric effects, and it also provides a site for further functionalization.

In the mid to late 20th century, the development of organometallic chemistry revolutionized the use of alkynols in synthesis. The discovery of transition-metal catalysts, particularly those based on palladium, gold, and ruthenium, opened up a vast new landscape of reactions. ntnu.no For instance, gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles have been developed to selectively synthesize triaryl-allenes and diaryl-indenes. ntnu.no

More recent research has focused on developing enantioselective methods for the synthesis of chiral propargylic alcohols and their subsequent use in asymmetric synthesis. 7universum.com The development of catalytic systems for the hydroarylation of aryl alkynes has also been a significant area of investigation, providing routes to highly substituted alkenes. bohrium.com The evolution of research on phenyl-substituted alkynols reflects the broader trends in organic chemistry, moving from the study of fundamental reactivity to the development of highly selective and efficient catalytic methods for the construction of complex and functionally rich molecules. rsc.orgresearchgate.net

Scope and Academic Research Objectives Pertaining to 1-Heptyn-3-ol, 1-phenyl-

While specific academic studies focusing exclusively on 1-Heptyn-3-ol, 1-phenyl- are not prominent in the literature, the research objectives for this compound can be inferred from studies on analogous structures. The primary research interest in a molecule like 1-Heptyn-3-ol, 1-phenyl- lies in its utility as a synthetic intermediate for creating more complex molecular frameworks.

Key research objectives involving this compound would likely include:

Synthesis of Novel Heterocycles: A major application of such alkynols is in the synthesis of heterocyclic compounds. For example, related disubstituted phenyl propargyl alcohols have been used to prepare oxathiolene oxides, which are then screened for their potential as anticarcinogenic enzyme inducers. scispace.com

Development of Bioactive Molecules: Phenyl-substituted propargyl alcohols are valuable precursors in pharmaceutical development. chemimpex.com Research could involve using 1-Heptyn-3-ol, 1-phenyl- as a starting material to synthesize novel compounds for evaluation as potential therapeutic agents. For instance, a closely related compound, 1-phenyl-3-heptyn-1-ol, has been synthesized and subsequently transformed into a dibromoalkene for use in copper-mediated cyclization reactions to form substituted dihydrofurans. rsc.org

Exploration of Reaction Methodologies: The compound could serve as a model substrate for the development of new synthetic methods. This could include exploring its reactivity in novel transition-metal-catalyzed reactions, enantioselective transformations, or multicomponent reactions. rsc.org

Materials Science Applications: Alkynes and their derivatives are used as building blocks for functional materials. ontosight.ai Research could be directed towards incorporating 1-Heptyn-3-ol, 1-phenyl- into polymers or other materials to impart specific properties.

In essence, the academic research objectives for 1-Heptyn-3-ol, 1-phenyl- are not centered on the molecule itself, but on its potential as a versatile tool for the construction of more elaborate and functionally significant chemical structures for a range of scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72206-40-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-phenylhept-1-yn-3-ol

InChI

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9H2,1H3

InChI Key

XAHDRXXKLCEOAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Heptyn 3 Ol, 1 Phenyl and Its Congeners

Carbon-Carbon Bond Formation Strategies for Alkynol Construction

The creation of the carbon framework of 1-heptyn-3-ol, 1-phenyl- relies on the formation of a key carbon-carbon bond between a seven-carbon alkynyl unit and a phenyl-substituted carbon. Several powerful organometallic strategies have been developed to achieve this transformation with high efficiency and selectivity.

Grignard Reagent-Mediated Alkynol Syntheses

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com In the context of synthesizing 1-heptyn-3-ol, 1-phenyl-, this methodology involves the reaction of a Grignard reagent derived from phenylacetylene (B144264) with an appropriate carbonyl compound, such as pentanal.

The synthesis begins with the deprotonation of phenylacetylene by a strong base, typically a Grignard reagent like ethylmagnesium bromide, to generate the corresponding phenylacetylide magnesium bromide. This organomagnesium halide then acts as a potent nucleophile. youtube.com The subsequent addition of pentanal to the reaction mixture leads to the nucleophilic attack of the phenylacetylide on the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.orglibretexts.org This step proceeds through a six-membered ring transition state, ultimately forming an alkoxide intermediate. wikipedia.org A final workup with a mild acid, such as aqueous ammonium (B1175870) chloride, protonates the alkoxide to yield the desired product, 1-heptyn-3-ol, 1-phenyl-. leah4sci.commasterorganicchemistry.com

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. leah4sci.commasterorganicchemistry.com The versatility of the Grignard reaction allows for the synthesis of a wide range of secondary and tertiary alcohols by varying the aldehyde or ketone starting material. libretexts.orgleah4sci.com

Table 1: Grignard Reagent-Mediated Synthesis of Alkynols

Reactant 1 Reactant 2 Product Alcohol Type
Phenylacetylide MgBr Pentanal 1-Heptyn-3-ol, 1-phenyl- Secondary
Phenylacetylide MgBr Formaldehyde 1-Phenyl-2-propyn-1-ol Primary
Phenylacetylide MgBr Acetone 2-Methyl-4-phenyl-3-butyn-2-ol Tertiary

Palladium-Catalyzed Cross-Coupling Approaches to Aromatic Alkynols

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful and versatile strategy for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and has been adapted for the preparation of aromatic alkynols like 1-heptyn-3-ol, 1-phenyl-.

The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of 1-heptyn-3-ol, 1-phenyl-, a suitable approach would involve the coupling of iodobenzene (B50100) with 1-heptyn-3-ol. nih.govsigmaaldrich.com

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide (iodobenzene). Simultaneously, the copper(I) acetylide is formed from the terminal alkyne (1-heptyn-3-ol) and the copper(I) salt. Transmetalation from copper to palladium, followed by reductive elimination, furnishes the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

A significant advantage of the Sonogashira reaction is its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org This has made it a widely used tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org Recent advancements have even led to the development of copper-free Sonogashira protocols, which can offer advantages in certain contexts. organic-chemistry.org

Table 2: Key Components of the Sonogashira Coupling Reaction

Component Example Role
Aryl Halide Iodobenzene Electrophile
Terminal Alkyne 1-Heptyn-3-ol Nucleophile
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Main Catalyst
Copper Co-catalyst CuI Activates the alkyne
Base Triethylamine, Diisopropylamine Neutralizes HX by-product

Other Organometallic Reagent Deployments in C-C Bond Formation

Beyond Grignard reagents, other organometallic species, such as organolithium and organozinc reagents, are also pivotal in the construction of alkynols. wikipedia.orgnih.gov

Organolithium Reagents: These are highly reactive nucleophiles and strong bases, often used for deprotonating terminal alkynes to form lithium acetylides. wikipedia.orglibretexts.org Similar to Grignard reagents, these acetylides readily add to carbonyl compounds like aldehydes and ketones to produce the corresponding propargylic alcohols after an acidic workup. masterorganicchemistry.comnumberanalytics.com The reaction of phenyllithium, formed from the reaction of an aryl halide with lithium metal, with a suitable epoxide can also lead to the formation of a C-C bond and an alcohol, although the regioselectivity needs to be considered. masterorganicchemistry.com

Organozinc Reagents: Organozinc reagents offer a milder alternative to Grignard and organolithium reagents, exhibiting greater tolerance for functional groups and often reacting under less stringent conditions. nih.gov The addition of alkynylzinc reagents to aldehydes is a well-established method for synthesizing chiral propargylic alcohols. nih.govacs.org This process can be rendered highly enantioselective through the use of chiral ligands, such as 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, in combination with diethylzinc (B1219324) (ZnEt₂) and a titanium alkoxide like titanium(IV) isopropoxide (Ti(O-i-Pr)₄). nih.govacs.org However, the direct addition of alkynylzinc reagents formed from phenylacetylene and diethylzinc to certain aldehydes can sometimes fail to produce the desired product. acs.org

Functional Group Interconversion Routes to 1-Heptyn-3-ol, 1-phenyl-

In addition to constructing the carbon skeleton directly, 1-heptyn-3-ol, 1-phenyl- can be synthesized through the interconversion of functional groups on pre-existing molecules.

Alkynylation of Carbonyl Precursors

The alkynylation of carbonyl compounds is a direct and widely used method for the synthesis of propargylic alcohols. wikipedia.org This transformation involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. wikipedia.org To synthesize 1-heptyn-3-ol, 1-phenyl-, the key step is the alkynylation of pentanal with a phenylacetylide species.

This reaction can be catalyzed by various metal systems. For instance, zinc-based catalysts, in conjunction with chiral ligands, can facilitate the enantioselective addition of phenylacetylene to aldehydes. 7universum.comupi.edu The mechanism often involves the dual activation of both the alkyne (nucleophile) and the carbonyl compound (electrophile). upi.educyberleninka.ru A Lewis acidic metal center activates the carbonyl group, while a Brønsted base deprotonates the terminal alkyne, enhancing its nucleophilicity. upi.educyberleninka.ru The reaction of phenylacetylene with aldehydes at room temperature has been shown to produce propargyl alcohols in high yields. 7universum.com

Approaches via Protected or Activated Forms of Starting Materials

In some synthetic strategies, it is advantageous to use protected or activated forms of the starting materials to improve reaction efficiency, selectivity, or functional group compatibility.

For instance, terminal alkynes can be protected, often as trimethylsilyl (B98337) (TMS) derivatives, to prevent unwanted side reactions. The silyl (B83357) group can be readily removed under specific conditions to regenerate the terminal alkyne for subsequent transformations. wikipedia.org

Activation of the carbonyl group in the aldehyde precursor can also be achieved. Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alkyne. upi.edu Alternatively, the formation of acyl halides from carboxylic acids provides a highly reactive electrophile for reaction with organometallic reagents, although this can sometimes lead to double addition products with Grignard reagents. acs.orgmasterorganicchemistry.com In some cases, tandem activation-alkynylation-cyclization sequences can be designed to rapidly build molecular complexity from simple starting materials. beilstein-journals.org

Elucidation of Reactivity and Mechanistic Pathways of 1 Heptyn 3 Ol, 1 Phenyl

Transformations of the Alkyne Moiety

The carbon-carbon triple bond in 1-Heptyn-3-ol, 1-phenyl- is the primary site of reactivity, undergoing addition reactions that lead to the formation of less saturated products such as alkenols and, upon complete reduction, saturated alcohols.

Catalytic Hydrogenation and Partial Reduction to Alkenols

Catalytic hydrogenation is a fundamental process for the reduction of alkynes. The goal is often the selective partial hydrogenation to yield an alkene, which can be challenging as the alkene product can also be hydrogenated to an alkane. The choice of catalyst—homogeneous or heterogeneous—plays a crucial role in controlling the selectivity of this transformation.

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and operate under mild conditions. youtube.com Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a prominent example of a homogeneous catalyst used for the hydrogenation of alkenes and alkynes. acs.orgwikipedia.org The mechanism of hydrogenation using Wilkinson's catalyst involves the oxidative addition of hydrogen to the rhodium center, followed by coordination of the alkyne and subsequent migratory insertion of the hydride ligands to the triple bond. libretexts.org A key advantage of Wilkinson's catalyst is its selectivity for less sterically hindered and more reactive π-systems, allowing for the hydrogenation of alkynes and alkenes without affecting other functional groups like carbonyls or nitro groups. adichemistry.com

The general selectivity of Wilkinson's catalyst is highlighted in the following table:

Table 1: General Selectivity of Wilkinson's Catalyst in Hydrogenation

Substrate Functional Group Reactivity with Wilkinson's Catalyst
Terminal Alkyne High
Internal Alkyne Moderate to High
Terminal Alkene High
Disubstituted Alkene Moderate
Trisubstituted Alkene Low
Carbonyl (C=O) Very Low/Inert
Nitro (NO₂) Very Low/Inert

For a compound like 1-Heptyn-3-ol, 1-phenyl-, a homogeneous catalyst such as Wilkinson's catalyst would be expected to selectively reduce the alkyne to a cis-alkene due to the syn-addition of hydrogen atoms. adichemistry.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For the selective reduction of alkynols, several metal catalysts are employed, with palladium, ruthenium, and nickel being the most common.

Palladium Catalysts: Palladium-based catalysts are renowned for their high selectivity in the semi-hydrogenation of alkynes to cis-alkenes. rsc.org A common example is the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), which is specifically designed to prevent over-reduction to the alkane. The poisoning of the catalyst deactivates the most active sites, thus allowing the reaction to stop at the alkene stage. In the context of 1-Heptyn-3-ol, 1-phenyl-, a palladium catalyst would be expected to yield the corresponding (Z)-alkenol. Research on the hydrogenation of the structurally similar 1-phenyl-1-propyne (B1211112) using a single-atom alloy catalyst of palladium and silver (Pd₁Ag₃/Al₂O₃) has shown excellent selectivity (95-97%) towards the alkene, with negligible formation of the fully saturated alkane. mdpi.com This high selectivity is attributed to the weaker adsorption of the alkene product on the bimetallic catalyst surface compared to a pure palladium catalyst, thus preventing further hydrogenation. mdpi.com

Ruthenium Catalysts: Ruthenium nanoparticles have emerged as effective catalysts for various hydrogenation reactions. rsc.org They have been successfully used in the selective hydrogenation of aromatic and heteroaromatic compounds. acs.org In the context of alkynol reduction, ruthenium catalysts can be tailored to achieve high selectivity. For instance, ruthenium nanoparticles supported on various materials can be used to control the outcome of the hydrogenation. The selectivity can be influenced by the support material and the presence of additives. nih.gov

Nickel Catalysts: Nickel catalysts offer a cost-effective alternative to precious metal catalysts like palladium and ruthenium. While traditional nickel catalysts often lead to complete hydrogenation, recent research has focused on developing modified nickel catalysts for the selective semi-hydrogenation of alkynes. Notably, nickel-based catalysts have been developed for the E-selective semi-hydrogenation of internal alkynes, providing a route to trans-alkenes. d-nb.inforesearchgate.netnih.gov This is achieved through a mechanism that involves an initial Z-selective hydrogenation followed by a rapid Z-to-E isomerization. d-nb.info

The following table summarizes the general performance of these heterogeneous catalysts in the selective reduction of internal alkynols:

Table 2: Comparison of Heterogeneous Catalysts for Selective Alkynol Reduction

Catalyst Typical Selectivity Predominant Product Isomer Key Features
Palladium (e.g., Lindlar) High cis-(Z)-Alkenol Well-established for cis-alkene synthesis; poisoning prevents over-reduction.
Ruthenium Nanoparticles Good to Excellent Dependent on conditions Versatile; selectivity can be tuned by support and additives.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrostannation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the triple bond. These reactions are highly valuable for introducing new functional groups with high regio- and stereocontrol.

Hydroboration-oxidation is a two-step reaction that converts alkynes into carbonyl compounds or enols, which tautomerize to the more stable carbonyl form. wikipedia.org The hydroboration step involves the addition of a borane (B79455) reagent across the triple bond. This step is characterized by its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. periodicchemistry.com The reaction is also stereospecific, proceeding via a syn-addition, where the boron and hydrogen atoms are added to the same face of the triple bond. libretexts.org

For an internal alkyne like 1-Heptyn-3-ol, 1-phenyl-, the regioselectivity of hydroboration will be influenced by the steric and electronic effects of the phenyl and the alkyl-alcohol substituents. The hydroxyl group in the molecule can also play a directing role in the hydroboration reaction, influencing the regioselectivity and stereoselectivity of the addition. This is known as a hydroxyl-directed hydroboration, where the hydroxyl group coordinates to the borane reagent and delivers it to the triple bond in a specific orientation. nih.gov

The choice of borane reagent can also impact the regioselectivity, with bulkier boranes showing higher selectivity.

Table 3: Regioselectivity in the Hydroboration of a Phenyl-Substituted Internal Alkyne

Borane Reagent Major Regioisomer (after oxidation) Minor Regioisomer (after oxidation)
Borane (BH₃) Ketone with carbonyl adjacent to alkyl group Ketone with carbonyl adjacent to phenyl group
Disiamylborane Higher selectivity for ketone with carbonyl adjacent to alkyl group Lower amount of ketone with carbonyl adjacent to phenyl group

Hydrostannation is the addition of a tin hydride (R₃SnH) across a multiple bond. This reaction is a powerful tool for the synthesis of vinylstannanes, which are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. The hydrostannation of alkynes can be initiated by radicals or catalyzed by transition metals, with palladium complexes being particularly effective. acs.org

Palladium-catalyzed hydrostannation of propargylic alcohols like 1-Heptyn-3-ol, 1-phenyl- generally proceeds with high regio- and stereoselectivity. The regioselectivity is influenced by the electronic and steric nature of the substituents on the alkyne. The stereochemistry of the addition is typically syn, leading to the formation of a specific stereoisomer of the vinylstannane. The hydroxyl group can also influence the outcome of the reaction through coordination to the catalyst.

The following table illustrates the typical outcome of a palladium-catalyzed hydrostannation of a propargylic alcohol:

Table 4: Regio- and Stereoselectivity in the Palladium-Catalyzed Hydrostannation of a Propargylic Alcohol

Position of Sn Addition Stereochemistry of Addition Product
C-2 (adjacent to phenyl) syn (E)-2-stannyl-alkenol

The predominant regioisomer formed depends on the specific catalyst and reaction conditions employed.

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group at the C-3 position is a key site for a variety of chemical transformations, including elimination, substitution, and oxidation.

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. libretexts.org This elimination reaction involves the removal of a water molecule. ucalgary.ca For secondary alcohols like 1-Heptyn-3-ol, 1-phenyl-, the reaction typically proceeds through an E1 mechanism. libretexts.orgaakash.ac.in

The mechanism involves three main steps:

Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, an alkyloxonium ion. libretexts.orgstudy.com

Loss of water: The alkyloxonium ion departs as a water molecule, generating a secondary carbocation at the C-3 position. libretexts.orglibretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond. study.com

Dehydration of 1-Heptyn-3-ol, 1-phenyl- would result in the formation of an enyne (a molecule containing both a double and a triple bond). The position of the new double bond is dictated by which adjacent proton is removed, with the major product typically being the more substituted, and therefore more stable, alkene, in accordance with Zaitsev's rule. ucalgary.ca

The hydroxyl group can be readily converted into esters and ethers, which is a common strategy for chemical derivatization, protection of the alcohol, or modification of the molecule's properties.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic conditions (Fischer esterification) or in the presence of a base. The esterification of propargylic alcohols is a well-established transformation.

Etherification: The formation of an ether from an alcohol can be achieved through various methods. Acid-catalyzed dehydration can lead to symmetrical ethers if conditions are controlled (e.g., lower temperatures than for alkene formation). masterorganicchemistry.com For the synthesis of unsymmetrical ethers, methods like the Williamson ether synthesis are employed, though this requires converting the alcohol to an alkoxide first. More direct methods involve the reaction of propargylic alcohols with other alcohols in the presence of a Lewis acid catalyst, such as iron(III) triflate or FeCl₃, which facilitates the substitution of the hydroxyl group. organic-chemistry.orgnih.govacs.org

Reaction TypeReagent(s)Catalyst/ConditionsProduct Functional Group
EsterificationAcetic AnhydridePyridineAcetate Ester
EsterificationBenzoyl ChloridePyridineBenzoate Ester
EtherificationMethanolFeCl₃Methyl Ether
EtherificationEthanolSc(OTf)₃Ethyl Ether

The oxidation of a secondary alcohol yields a ketone. libretexts.org A wide array of oxidizing agents can accomplish this transformation, ranging from strong, chromium-based reagents to milder, more selective modern methods. jove.com For 1-Heptyn-3-ol, 1-phenyl-, selective oxidation of the secondary alcohol would produce 1-phenyl-1-heptyn-3-one without affecting the carbon-carbon triple bond.

Common Oxidizing Agents:

Chromium(VI) Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones and are mild enough to avoid over-oxidation or side reactions with the alkyne. libretexts.orgmasterorganicchemistry.com Jones reagent (CrO₃ in H₂SO₄/acetone) is a stronger oxidant that also converts secondary alcohols to ketones. wikipedia.orgjove.com

Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. wikipedia.orgsigmaaldrich.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. It is performed at low temperatures and is very effective for sensitive substrates. jove.commasterorganicchemistry.com

Catalytic Aerobic Oxidation: More environmentally benign methods have been developed using catalysts like Fe(NO₃)₃·9H₂O in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and using oxygen from the air as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org These systems have proven effective for the oxidation of propargylic alcohols. organic-chemistry.orgresearchgate.net

Reagent/SystemCommon NameConditionsProduct
Pyridinium Chlorochromate (PCC)PCC OxidationCH₂Cl₂, Room Temp.1-phenyl-1-heptyn-3-one
Dess-Martin PeriodinaneDMP OxidationCH₂Cl₂, Room Temp.1-phenyl-1-heptyn-3-one
(COCl)₂, DMSO, Et₃NSwern OxidationCH₂Cl₂, -78 °C1-phenyl-1-heptyn-3-one
Fe(NO₃)₃, TEMPO, NaCl, O₂Catalytic Aerobic OxidationToluene, Room Temp.1-phenyl-1-heptyn-3-one

Intramolecular and Rearrangement Reactions

The structural arrangement of 1-Heptyn-3-ol, 1-phenyl-, featuring a propargylic alcohol and a phenyl-substituted alkyne, provides a template for a variety of intramolecular reactions and skeletal rearrangements. These transformations are typically initiated by activating either the alkyne or the alcohol functionality, leading to the formation of cyclic structures or rearranged isomers.

Electrocatalytic Intramolecular Cyclization Pathways (e.g., Radical Cyclization)

Electrocatalysis offers a powerful method for initiating intramolecular cyclization by generating reactive radical intermediates under mild conditions. While direct electrocatalytic cyclization of 1-Heptyn-3-ol, 1-phenyl- is not extensively documented, the reactivity of analogous systems, such as ω-halo-1-phenyl-1-alkynes, provides significant insight into potential radical-based pathways.

In these analogous reactions, the electrochemical reduction of a terminal halide at a silver cathode generates a radical intermediate. This radical can then undergo an intramolecular cyclization by attacking the alkyne moiety. researchgate.net This process is a key example of an atom-transfer radical cyclization (ATRC) reaction. nih.gov The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo cyclizations often being kinetically favored. For a substrate derived from 1-heptyn-3-ol, 1-phenyl-, where a radical is generated at a suitable position on the alkyl chain, a similar cyclization onto the phenyl-substituted alkyne is conceivable.

The general mechanism involves the following steps:

Radical Generation: A single electron transfer (SET) to a precursor molecule (e.g., an alkyl halide) cleaves a bond homolytically to form a carbon-centered radical.

Intramolecular Cyclization: The radical attacks the triple bond. For a hexynyl radical, this typically results in a 5-exo-dig cyclization to form a five-membered ring containing an exocyclic double bond. nih.gov

Product Formation: The resulting vinyl radical is then reduced further and protonated to yield the final cyclized product.

Studies on the electrochemical reduction of 6-iodo-1-phenyl-1-hexyne have shown that radical intermediates undergo intramolecular cyclization to yield benzylidenecyclopentane. researchgate.net The efficiency and yield of such reactions are highly dependent on the electrode material, solvent, and the nature of the leaving group (halide). researchgate.net For instance, using a silver cathode for the reduction of 6-iodo-1-phenyl-1-hexyne can result in yields of up to 85% for the cyclized product. researchgate.net

Electrocatalytic Cyclization of a 1-Phenyl-1-hexyne Derivative researchgate.net
SubstrateReaction ConditionsMajor ProductYield
6-iodo-1-phenyl-1-hexyneAg cathode, DMF, 0.050 M TMAPBenzylidenecyclopentaneUp to 85%
6-bromo-1-phenyl-1-hexyneAg cathode, DMF, 0.050 M TMAPBenzylidenecyclopentaneLower yield than iodo-derivative

Acid-Catalyzed Skeletal Rearrangements in Alkynol Systems

Propargylic alcohols like 1-Heptyn-3-ol, 1-phenyl- are susceptible to skeletal rearrangements under acidic conditions. These reactions typically proceed through carbocationic intermediates, leading to the formation of α,β-unsaturated carbonyl compounds or other rearranged products. The specific pathway is influenced by the substitution pattern of the alkynol and the reaction conditions.

A primary reaction pathway for alkynols in the presence of acid is hydration of the triple bond. chemistrysteps.com The process begins with the protonation of the alkyne, which forms a vinyl carbocation. This intermediate is then attacked by a nucleophile, such as water. For terminal alkynes, this addition follows Markovnikov's rule, leading to an enol that rapidly tautomerizes to the more stable ketone. chemistrysteps.com

In the case of 1-Heptyn-3-ol, 1-phenyl-, two classical named rearrangements are relevant:

Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones. The mechanism involves the protonation of the hydroxyl group, elimination of water to form an allenylic carbocation, followed by nucleophilic attack of water and tautomerization.

Rupe Rearrangement: Tertiary propargyl alcohols that lack α-hydrogens often undergo the Rupe rearrangement to form α,β-unsaturated ketones via an enol-allene intermediate.

For 1-Heptyn-3-ol, 1-phenyl-, an acid-catalyzed reaction could proceed via several routes. Protonation of the alkyne could be followed by an intramolecular attack by the hydroxyl group to form a cyclic ether, such as a furan (B31954) derivative. Alternatively, protonation of the alcohol and loss of water would generate a secondary carbocation stabilized by the adjacent alkyne. This carbocation could then undergo rearrangement or react with water. If the reaction follows the principles of alkyne hydration, the initial product would be an enol, which would tautomerize to a ketone. chemistrysteps.com The regiochemistry would favor the formation of the carbonyl group at the C-3 position due to the stability of the adjacent carbocation during the transition state.

The choice of acid catalyst and solvent can significantly influence the product distribution in these rearrangements. msu.edu Lewis acids and strong protic acids are commonly employed. nih.govlibretexts.org

Potential Acid-Catalyzed Rearrangement Products of 1-Heptyn-3-ol, 1-phenyl-
Reaction TypeCatalyst ExampleKey IntermediatePotential Product Class
Meyer-Schuster TypeH₂SO₄Allenylic carbocationα,β-Unsaturated Ketone
Alkyne HydrationH₂SO₄, HgSO₄Vinyl carbocation / EnolKetone (at C-3)
Intramolecular CyclizationLewis Acid (e.g., FeCl₃)Protonated alkyneSubstituted Dihydrofuran

Stereoselective and Asymmetric Synthesis of 1 Heptyn 3 Ol, 1 Phenyl and Chiral Analogues

Enantioselective Synthesis of Propargylic Alcohols

The enantioselective synthesis of propargylic alcohols, a class that includes 1-heptyn-3-ol, 1-phenyl-, is frequently achieved through the direct addition of terminal alkynes to aldehydes. acs.org This approach is valued for its efficiency in creating a carbon-carbon bond and a stereogenic center in a single step. organic-chemistry.org

A highly effective method involves the use of a zinc-based catalyst, such as Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), in conjunction with a chiral ligand. organic-chemistry.orgtandfonline.com Among the most successful and cost-effective chiral additives is N-methylephedrine, which is readily available in both enantiomeric forms. acs.orgorganic-chemistry.orgorganic-chemistry.org This catalytic system facilitates the asymmetric addition of a wide array of terminal alkynes to various aldehydes, yielding optically active propargylic alcohols with high enantiomeric excess (ee), often up to 99%. acs.orgorganic-chemistry.org The reaction conditions are typically mild (room temperature) and robust, tolerating air and moisture, which enhances their practical utility. organic-chemistry.orgorganic-chemistry.org

The versatility of this method allows for the synthesis of a diverse range of chiral propargylic alcohols. The choice of aldehyde and alkyne dictates the final structure, while the chirality of the N-methylephedrine determines the stereochemical outcome of the product.

Table 1: Examples of Enantioselective Alkynylation of Aldehydes

AldehydeAlkyneCatalyst SystemYield (%)Enantiomeric Excess (ee) (%)
BenzaldehydePhenylacetylene (B144264)Zn(OTf)₂ / (+)-N-Methylephedrine9999
IsovaleraldehydePhenylacetyleneZn(OTf)₂ / (+)-N-Methylephedrine8597
Benzaldehyde1-Heptyne (B1330384)Zn(OTf)₂ / (+)-N-Methylephedrine8898
Cyclohexanecarboxaldehyde1-HexyneZn(OTf)₂ / (+)-N-Methylephedrine9499

This table presents illustrative data based on findings in the field of asymmetric synthesis of propargylic alcohols. acs.orgorganic-chemistry.orgtandfonline.com

Another advanced approach involves the cooperative catalysis of a prolinol ether, a transition metal salt like copper(I) iodide, and a Brønsted acid. rsc.org This ternary system enables a highly stereoselective cross-aldol coupling between unmodified aldehydes and ynals, achieving both high diastereoselectivity and enantioselectivity. rsc.org

Diastereoselective Control in Reactions Involving 1-Heptyn-3-ol, 1-phenyl- Transformations

Once a chiral propargylic alcohol such as 1-heptyn-3-ol, 1-phenyl- is synthesized, its existing stereocenter can direct the formation of subsequent stereocenters in a molecule. This phenomenon, known as diastereoselective control, is fundamental in the multi-step synthesis of complex chiral molecules.

For instance, the reduction of a ketone derived from a chiral propargylic alcohol can proceed with high diastereoselectivity. Similarly, reactions at the alkyne moiety, such as cyclization reactions, can be influenced by the adjacent chiral alcohol center. In one documented synthesis, the successive treatment of a cis-3,4-epoxy-7-(p-toluenesulfonamido)-1-heptyne with dicobalt octacarbonyl and a Lewis acid led to the stereoselective formation of a trans-2-ethynyl-3-hydroxypiperidine skeleton, demonstrating retention of configuration at the propargylic center. acs.org This highlights how the stereochemistry of the initial alkynol can be relayed through subsequent transformations.

Chiral Catalyst Development for Alkynol Transformations

The advancement of asymmetric synthesis is intrinsically linked to the development of novel chiral catalysts. google.com For transformations involving alkynols, chemists have designed a variety of sophisticated catalysts that can induce high levels of enantioselectivity. ajchem-b.com

These catalysts are often transition metal complexes featuring chiral ligands. ajchem-b.comrsc.org The metal center, which can be iridium, rhodium, ruthenium, or zinc, acts as a Lewis acid to activate the substrate, while the chiral ligand creates a stereochemically defined environment that directs the approach of the reacting partner. rsc.org

Key developments in this area include:

Privileged Chiral Ligands : Ligands such as BINAP, DuPhos, and various N,N'-dioxides form the backbone of many successful chiral catalysts. rsc.orgacs.org These ligands coordinate with metal centers to create catalysts that are effective for a broad range of reactions, including those involving alkynols. acs.org

Chiral-at-Metal Catalysts : A more recent innovation involves catalysts where the chirality is centered at the metal atom itself, rather than on the surrounding ligands. rsc.org These complexes have shown high efficiency in various asymmetric transformations. For example, chiral-at-iridium catalysts have been used for enantioselective conjugate additions to α,β-unsaturated compounds. rsc.org

Bifunctional Catalysts : Some catalysts possess both a Lewis acidic site to activate an electrophile and a Lewis basic or Brønsted basic site to activate a nucleophile. tandfonline.com This dual activation can lead to highly efficient and selective reactions. Indane-based chiral amino aryl chalcogenide catalysts, for example, have been successfully applied in various asymmetric electrophilic reactions involving alkynes. acs.org

Table 2: Selected Chiral Ligands and Their Applications in Asymmetric Synthesis

Ligand FamilyMetalReaction Type
N,N'-DioxidesScandium, ErbiumRadical Additions, Alkylations
BINAP/DuPhosRhodium, RutheniumAsymmetric Hydrogenation
N-MethylephedrineZincAlkynylation of Aldehydes
PHOX (Phosphinooxazolines)Iridium, PalladiumHydrogenation, Allylic Alkylation

This table summarizes common ligand families and their uses in creating chiral catalysts for various transformations. acs.orgajchem-b.comrsc.orgacs.org

Applications of Chiral Separation Techniques for Alkynols in Research Contexts

The analysis and purification of chiral compounds are critical for verifying the success of an asymmetric synthesis. mdpi.com Chiral separation techniques are employed to isolate enantiomers from a racemic or enantioenriched mixture and to accurately determine the enantiomeric excess of a reaction product. nih.govdrpress.org

Several chromatographic techniques are central to the analysis of chiral alkynols:

High-Performance Liquid Chromatography (HPLC) : This is the most widely used method for chiral separations in both academic and industrial research. rotachrom.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a compound. mdpi.com Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in CSPs due to their ability to form inclusion complexes. rotachrom.comresearchgate.net For alkynols, the enantiomeric excess can be determined by analyzing the product on a chiral column, such as a Chiralcel OD-H. tandfonline.com

Gas Chromatography (GC) : GC is another powerful technique for chiral separations, particularly for volatile compounds. researchgate.net It offers high efficiency and sensitivity. Similar to HPLC, GC utilizes columns with a chiral stationary phase, often based on cyclodextrin derivatives. researchgate.net

Supercritical Fluid Chromatography (SFC) : Gaining popularity as a "green" alternative to HPLC, SFC uses supercritical CO₂ as the primary mobile phase, reducing organic solvent consumption. It is compatible with many chiral stationary phases used in HPLC and offers fast and efficient separations. rotachrom.com

Capillary Electrophoresis (CE) : CE is a high-efficiency separation technique that requires only a small amount of sample. It has proven effective for the analysis of chiral drugs and other small molecules. mdpi.com

In research, these techniques are indispensable for method development. They allow chemists to quickly screen different catalysts, ligands, and reaction conditions and to quantify the stereochemical outcome of a new asymmetric transformation. drpress.org A novel approach for analyzing chiral alkynes that lack strong UV chromophores involves their conversion into cobalt-complexes, which can then be readily separated and analyzed by chiral HPLC. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research on 1 Heptyn 3 Ol, 1 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Heptyn-3-ol, 1-phenyl-. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the type of atom and its neighboring functional groups.

For 1-Heptyn-3-ol, 1-phenyl-, the expected ¹H NMR signals would confirm the presence of the phenyl ring, the hydroxyl group, and the heptynyl chain. The integration of these signals corresponds to the number of protons in a given environment. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments, including the characteristic shifts for the alkynyl carbons.

Table 1: Expected ¹H NMR Chemical Shifts for 1-Heptyn-3-ol, 1-phenyl- in CDCl₃

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H 7.20–7.50 Multiplet (m) 5H
-CH(OH)- ~4.50 Triplet (t) 1H
-OH Variable, 1.5-3.0 Broad Singlet (br s) 1H
-CH₂- (adjacent to carbinol) ~1.80 Multiplet (m) 2H
-(CH₂)₂- ~1.40-1.60 Multiplet (m) 4H

Table 2: Expected ¹³C NMR Chemical Shifts for 1-Heptyn-3-ol, 1-phenyl- in CDCl₃

Carbon Expected Chemical Shift (δ, ppm)
Phenyl C (quaternary) ~132
Phenyl CH ~128-129
C≡C-Ph ~85
C≡C-CH(OH) ~90
-C(OH)- ~63
-CH₂- (adjacent to carbinol) ~38
-CH₂- ~31
-CH₂- ~22

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal the recipe—how the atoms are connected. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1-Heptyn-3-ol, 1-phenyl-, a COSY spectrum would show a cross-peak between the proton on the carbinol carbon (-CH(OH)-) and the protons of the adjacent methylene (B1212753) (-CH₂-) group in the butyl chain. Further correlations would be observed sequentially along the butyl chain, confirming its structure. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). libretexts.org It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal around 4.50 ppm would show a cross-peak to the carbon signal around 63 ppm, confirming the -CH(OH)- group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by revealing longer-range couplings between protons and carbons (typically 2-4 bonds). libretexts.org Key correlations would include those from the phenyl protons to the quaternary and alkynyl carbons, and from the carbinol proton (-CH(OH)-) to the two alkynyl carbons. These long-range correlations bridge non-protonated carbons with nearby protons, confirming the connection of the phenyl group to the heptyne chain via the alkyne functionality. acs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidationsigmaaldrich.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the molecular weight of a compound and offering structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of the elemental formula of a compound. For 1-Heptyn-3-ol, 1-phenyl-, the molecular formula is C₁₃H₁₆O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass for [M]⁺, the molecular ion of 1-Heptyn-3-ol, 1-phenyl-, is 188.120115 Da. nih.gov An experimental HRMS result matching this value would unequivocally confirm the molecular formula. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. escholarship.org In the context of research on 1-Heptyn-3-ol, 1-phenyl-, GC-MS is invaluable for:

Reaction Monitoring: Analyzing aliquots of a reaction mixture to track the consumption of starting materials and the formation of the desired product.

Purity Assessment: Determining the purity of a final product by separating it from any residual reactants, solvents, or byproducts. Each separated component is then identified by its mass spectrum. researchgate.net

The mass spectrum of 1-Heptyn-3-ol, 1-phenyl- obtained via GC-MS would also show characteristic fragmentation patterns under electron ionization (EI). Common fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺), cleavage of the butyl group, and the formation of various phenyl-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoringyoutube.comnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR an excellent tool for qualitative functional group analysis.

For 1-Heptyn-3-ol, 1-phenyl-, the key IR absorptions are used to confirm the presence of the hydroxyl, alkyne, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 1-Heptyn-3-ol, 1-phenyl-

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Alcohol O-H stretch 3600–3200 Strong, Broad
Aromatic Ring C-H stretch 3100–3000 Medium
Alkane Chain C-H stretch 2960–2850 Strong
Internal Alkyne C≡C stretch 2260–2190 Weak to Medium
Aromatic Ring C=C stretch 1600–1450 Medium

IR spectroscopy is also highly effective for monitoring reaction progress. For example, in a synthesis where an aldehyde is reacted with a lithiated alkyne, one could monitor the disappearance of the strong aldehyde C=O stretching peak (around 1700 cm⁻¹) and the simultaneous appearance of the broad O-H stretching band of the alcohol product (around 3300 cm⁻¹). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the qualitative and quantitative analysis of compounds containing chromophores. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the UV-Vis region (approximately 200 to 800 nm). In the case of 1-Heptyn-3-ol, 1-phenyl-, the phenyl group serves as the primary aromatic chromophore.

The phenyl group contains a system of conjugated pi (π) electrons in its aromatic ring. These π electrons can be excited from their highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) by absorbing energy from UV light. This electronic transition, typically a π → π* transition, results in characteristic absorption bands in the UV spectrum.

The analysis is generally performed by dissolving the compound in a UV-transparent solvent, such as ethanol, methanol, or n-hexane, and recording the absorbance as a function of wavelength. rsc.org For aromatic compounds like 1-Heptyn-3-ol, 1-phenyl-, the UV spectrum is expected to show strong absorption bands characteristic of the benzene (B151609) ring. Typically, the spectrum of a simple phenyl-substituted compound exhibits a primary absorption band (E-band) around 200-210 nm and a secondary, less intense band (B-band) with fine vibrational structure in the region of 240-270 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the aromatic ring and the solvent used.

While specific UV-Vis spectral data for 1-Heptyn-3-ol, 1-phenyl- is not extensively published, analysis of structurally similar phenyl-containing propargylic alcohols confirms the utility of this technique for verifying the presence of the aromatic system. rsc.orgmdpi.com The data obtained from UV-Vis spectroscopy complements information from other structural elucidation techniques like NMR and IR spectroscopy.

Table 1: Expected UV-Vis Absorption Data for Aromatic Chromophores

Transition Type Typical Wavelength Range (nm) Chromophore System
π → π* (E-band) 200 - 220 Phenyl Ring
π → π* (B-band) 240 - 270 Phenyl Ring

Advanced Chromatographic Separations (e.g., HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-Heptyn-3-ol, 1-phenyl-, providing critical information on its purity and, crucially for a chiral molecule, its enantiomeric composition. The presence of a stereogenic center at the carbon atom bearing the hydroxyl group means the compound can exist as a pair of enantiomers. For applications in stereoselective synthesis and catalysis, determining the enantiomeric excess (ee) is essential.

Chiral HPLC is the method of choice for separating these enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely and effectively used for the separation of racemic alcohols and similar compounds. phenomenex.com

The determination of purity and enantiomeric excess for compounds structurally related to 1-Heptyn-3-ol, 1-phenyl- has been successfully demonstrated using chiral HPLC. rsc.orgacs.org The mobile phase often consists of a mixture of a non-polar solvent like n-heptane or n-hexane and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol. rsc.orgmz-at.de The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, set to a wavelength where the phenyl chromophore absorbs strongly.

Research on analogous N,N-Dibenzyl-1-heptyn-3-amine demonstrates the effectiveness of this approach. The enantiomers were successfully resolved using an OD-H chiral column with a mobile phase of 100% n-heptane, showcasing that even minor adjustments to the mobile phase can significantly impact separation. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Representative HPLC Conditions for Chiral Separation of Phenyl-Substituted Propargylic Compounds

Parameter Condition Reference
Column Chiralcel® OD-H rsc.org
Mobile Phase n-Heptane / Isopropanol (varying ratios, e.g., 99:1) rsc.org
Flow Rate 0.15 - 0.8 mL/min rsc.org
Detection UV (e.g., 230 nm or 254 nm) mz-at.de

| Column Temperature | Ambient or controlled (e.g., 15-35 °C) | mz-at.de |

These conditions provide a robust framework for developing a specific method for the purity and enantiomeric excess determination of 1-Heptyn-3-ol, 1-phenyl-. The precise parameters would be optimized to ensure adequate resolution and accurate quantification.

Computational and Theoretical Chemistry Studies of 1 Heptyn 3 Ol, 1 Phenyl

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict the optimized geometric structure and various electronic parameters. ehu.esacs.org For 1-Heptyn-3-ol, 1-phenyl-, these calculations reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. Other calculated properties, such as the molecular dipole moment, provide insight into the molecule's polarity and its interaction with polar solvents and other molecules.

It is important to note that while total energies are calculated, only energy differences between states or molecules hold physical meaning, as absolute total energy values are highly dependent on the computational method and basis set used. researchgate.net

Table 1: Representative Calculated Electronic Properties of 1-Heptyn-3-ol, 1-phenyl- Calculated using DFT with a B3LYP functional and a 6-31G basis set. Values are illustrative.*

PropertyCalculated ValueSignificance
HOMO Energy -8.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy -0.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 8.0 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 1.9 DMeasures the molecule's overall polarity.
Total Energy Meaningless as an absolute value; used for comparing conformer stability. researchgate.netUsed to calculate relative energies of different molecular structures.

Reaction Pathway Modeling and Transition State Analysis for Alkynol Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving alkynols. This modeling allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, most critically, transition states. acs.orgnih.gov A transition state represents the highest energy barrier along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

For transformations of 1-Heptyn-3-ol, 1-phenyl-, such as its selective hydrogenation to an alkene, computational models can simulate the step-by-step process. This includes the adsorption of the alkyne onto a catalyst surface (e.g., palladium), the stepwise addition of hydrogen atoms, and the desorption of the final product. beilstein-journals.orgnih.gov By analyzing the transition states for different potential pathways, chemists can understand and predict stereochemical outcomes, such as the preference for syn-addition in hydrogenation. nih.gov Steric interactions that develop in the transition state are often crucial in determining the reaction's regioselectivity and stereoselectivity. nih.gov

Table 2: Hypothetical Energy Profile for the Hydrogenation of 1-Heptyn-3-ol, 1-phenyl- This table illustrates a simplified, hypothetical reaction coordinate for a catalytic hydrogenation.

SpeciesRelative Energy (kcal/mol)Description
**Reactants (Alkynol + H₂) **0Starting materials in their ground state.
Reactant-Catalyst Complex -5Alkynol adsorbed onto the catalyst surface.
Transition State 1 +15Energy barrier for the addition of the first hydrogen atom.
Vinyl Intermediate -10Intermediate species formed after the first H addition.
Transition State 2 +12Energy barrier for the addition of the second hydrogen atom.
Product-Catalyst Complex -25Alkene product adsorbed on the catalyst surface.
Products (Alkenol + Catalyst) -20Desorbed final product and regenerated catalyst.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural elucidation and for validating experimental findings. For 1-Heptyn-3-ol, 1-phenyl-, computational methods can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculation of NMR chemical shifts involves determining the isotropic shielding tensors for each nucleus, which are then referenced to a standard. vanderbilt.edu Similarly, IR spectra are predicted by calculating the molecule's vibrational frequencies, which correspond to the stretching and bending of chemical bonds.

Table 3: Predicted Spectroscopic and Conformational Data for 1-Heptyn-3-ol, 1-phenyl- Values are representative and intended for illustrative purposes.

Data TypeParameterPredicted Value
¹³C NMR Chemical Shift (C-OH)~65 ppm
¹³C NMR Chemical Shift (C≡CH)~85 ppm
IR Spectroscopy O-H Stretch Frequency~3400 cm⁻¹
IR Spectroscopy C≡C-H Stretch Frequency~3300 cm⁻¹
IR Spectroscopy C≡C Stretch Frequency~2120 cm⁻¹
Conformational Analysis Relative Energy (Anti vs. Gauche)Anti conformer is 0.8 kcal/mol more stable.

Rational Design of Catalysts and Reagents for Alkynol Synthesis and Transformations

Rational design combines computational modeling with experimental synthesis to develop new and improved catalysts and reagents. semanticscholar.orgacs.org This approach moves beyond trial-and-error by using theoretical insights to guide experimental work.

In the context of 1-Heptyn-3-ol, 1-phenyl- transformations, computational studies are vital for designing selective catalysts. For its partial hydrogenation, modeling can help understand how the electronic properties and surface structure of a palladium catalyst influence its selectivity towards the desired alkene over complete hydrogenation to the alkane. nih.gov These models can simulate how adding a second metal (e.g., to form an alloy) or a "poison" (like lead in a Lindlar catalyst) alters the catalyst's electronic structure and the way the alkynol binds to its surface, thereby enhancing selectivity. beilstein-journals.orgnih.gov

For its synthesis, such as the addition of a phenylacetylide nucleophile to pentanal, computational models can predict the stereochemical outcome with different chiral ligands or reagents. This allows for the in silico screening of potential reagents to find those that offer the highest yield and enantioselectivity. researchgate.net By modeling the transition states of competing reaction pathways, chemists can rationally select conditions that favor the formation of the desired product isomer.

Table 4: Strategies in Rational Catalyst and Reagent Design

GoalComputational TaskParameters StudiedDesired Outcome
Selective Alkyne Hydrogenation Model substrate binding on catalyst surface.Adsorption energy, orientation of the alkyne group, H-H bond activation barrier.Preferential binding that leads to alkene formation and desorption.
Enantioselective Synthesis Calculate transition state energies for R/S product formation.Steric and electronic interactions between substrate, reagent, and chiral ligand.Identify a ligand that significantly lowers the energy barrier to one enantiomer.
Improve Reagent Efficacy Model the reaction pathway with a novel reagent.Reaction thermodynamics (ΔG), activation energy (Ea).A reagent that provides a lower activation barrier and more favorable thermodynamics.

Role of 1 Heptyn 3 Ol, 1 Phenyl As a Key Building Block in Advanced Organic Synthesis

Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The propargyl alcohol moiety is a common feature in the synthesis of complex molecules. While a direct total synthesis employing 1-Heptyn-3-ol, 1-phenyl- as a starting material is not prominently reported, the utility of its core structure is well-established. For instance, in the synthesis of homotropane alkaloids like (−)-adaline, a key step involves the use of a Grignard derivative of 1-heptyne (B1330384), which is structurally related. beilstein-journals.org This highlights the importance of the heptynyl fragment in building complex molecular architectures. beilstein-journals.org

The general class of propargyl alcohols is crucial in natural product synthesis. They are precursors to a variety of structures, including polyketides, terpenes, and alkaloids. The synthesis of cyclopropane-containing natural products, for example, can originate from butyn-1,4-diols, demonstrating the utility of the alkynol framework in constructing strained ring systems. marquette.edu The synthesis of analogues of natural products, such as those of Pateamine A, a potent anticancer agent, often involves the strategic use of alkyne fragments for constructing macrocycles through methods like gold-catalyzed thiazole (B1198619) formation or copper-catalyzed triazole formation. wgtn.ac.nz

Table 1: Representative Natural Products Synthesized Using Alkyne-Containing Intermediates

Natural Product Class Key Synthetic Strategy Involving Alkynes Structural Relationship to 1-Heptyn-3-ol, 1-phenyl-
Homotropane Alkaloids Carbocupration of a 1-heptyne derivative Shares the C7 alkyne backbone
Cyclopropanes Palladium-catalyzed cyclization of allylic alcohols derived from butynediols Utilizes the core alkynol functionality

Scaffold for the Development of Novel Chemical Entities (focus on synthetic utility)

The structure of 1-Heptyn-3-ol, 1-phenyl- is an ideal scaffold for generating novel chemical entities. The dual functionality of the alcohol and alkyne allows for selective and sequential reactions, enabling the creation of diverse molecular frameworks. The hydroxyl group can be oxidized to a ketone, used as a directing group, or converted into a leaving group for substitution reactions. The terminal alkyne can participate in a wide range of transformations that are fundamental to modern synthetic chemistry.

Key reactions showcasing its synthetic utility include:

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to extend the carbon chain and introduce further complexity. Derivatives of 1-heptynylbenzene are synthesized using this palladium-catalyzed reaction. ontosight.ai

Click Chemistry: The alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction for linking molecular fragments and building complex architectures or conjugates.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield valuable ketone or aldehyde intermediates, respectively.

Heterocycle Formation: A patent describes the use of the related 1-phenyl-1-hexyn-3-ol (B167968) in the synthesis of pyrazolo[1,5-c]quinazoline (B1257617) derivatives, indicating the utility of such scaffolds in creating medicinally relevant heterocyclic systems. google.com

Contributions to Materials Science and Polymer Chemistry via Alkyne Functionalization

The terminal alkyne functionality of 1-Heptyn-3-ol, 1-phenyl- makes it a candidate for applications in materials science and polymer chemistry. Alkynes are known to undergo polymerization to create conjugated polymers with interesting electronic and optical properties. For example, the polymerization of 1-phenyl-1-hexyne, a closely related compound, using niobium and tantalum pentahalides has been reported. chemicalbook.com Such polymers are investigated for their potential use in organic electronics. ontosight.ai

The alkyne group also allows for the molecule to be grafted onto surfaces or incorporated into larger polymer networks. The "click" reaction (CuAAC) is a powerful tool for modifying polymer chains or surfaces with specific functionalities. By attaching 1-Heptyn-3-ol, 1-phenyl-, a hydroxyl group can be introduced, which can then be used for further chemical modification or to alter the surface properties, such as hydrophilicity.

Table 2: Potential Applications in Materials Science

Application Area Relevant Reaction of the Alkyne Group Potential Outcome
Conductive Polymers Transition-metal catalyzed polymerization Creation of polyphenylacetylene derivatives with tunable properties.
Surface Modification Covalent attachment via "click" chemistry or other coupling reactions Introduction of hydroxyl and phenyl groups to alter surface energy and functionality.

| Functional Monomers | Copolymerization with other monomers | Incorporation into polymers to introduce specific properties or reactive sites for cross-linking. |

Development of Libraries of Structurally Diverse Compounds via Derivatization of 1-Heptyn-3-ol, 1-phenyl-

The concept of diversity-oriented synthesis relies on the use of simple, versatile scaffolds to rapidly generate large libraries of structurally complex and diverse small molecules. 1-Heptyn-3-ol, 1-phenyl- is an excellent starting point for such an endeavor. A patent for the synthesis of combinatorial libraries of compounds reminiscent of natural products lists numerous propargyl alcohol derivatives as key building blocks, underscoring their importance in this field. google.com

A library could be generated by systematically exploring the reactivity at its three key positions:

The Hydroxyl Group: Esterification or etherification with a diverse set of carboxylic acids or alcohols.

The Terminal Alkyne: A suite of reactions such as Sonogashira couplings, click chemistry with various azides, and hydroamination/hydration reactions.

The Phenyl Ring: Electrophilic aromatic substitution to introduce a range of substituents at the ortho, meta, or para positions.

By combining these transformations in a combinatorial fashion, a vast number of unique compounds can be synthesized from this single, versatile precursor, which can then be screened for biological activity or other desirable properties.

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